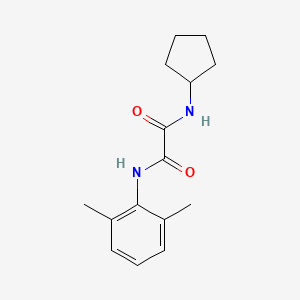

N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide

Description

N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide is a diamide compound characterized by a central ethanediamide backbone substituted with a cyclopentyl group and a 2,6-dimethylphenyl moiety. The 2,6-dimethylphenyl group is a common structural motif in agrochemicals, particularly fungicides, due to its steric and electronic properties, which enhance target binding and stability .

Properties

IUPAC Name |

N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-6-5-7-11(2)13(10)17-15(19)14(18)16-12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLUTKFAEOJIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide typically involves the reaction of cyclopentylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The major products are typically amines or alcohols.

Substitution: The products vary based on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide can be contextualized by comparing it to related compounds, particularly fungicidal diamides and alanine derivatives (Table 1). Key differentiating factors include backbone structure, substituent groups, and bioactivity.

Table 1: Structural and Functional Comparison of Selected Compounds

Key Findings:

Backbone Influence :

- The ethanediamide core of the target compound contrasts with the alanine-derived backbones of benalaxyl and metalaxyl. This difference may alter enzymatic targeting, as alanine derivatives often inhibit RNA polymerase in oomycetes, while diamides may interact with alternative pathways .

Substituent Effects: The 2,6-dimethylphenyl group is conserved across all compounds, providing steric hindrance that enhances binding to hydrophobic enzyme pockets.

Bioactivity and Resistance: Metalaxyl and benalaxyl exhibit systemic activity but face resistance issues due to overuse. The target compound’s novel backbone might circumvent existing resistance mechanisms if it engages a distinct molecular target. Preliminary modeling studies suggest that the cyclopentyl group could hinder metabolic degradation, extending field persistence compared to methoxyacetyl-substituted analogs .

Biological Activity

N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide is a synthetic compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to an ethanediamide backbone with a 2,6-dimethylphenyl moiety. The structural characteristics of this compound contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

- Receptor Binding : The compound may bind to neurotransmitter receptors or other signaling proteins, influencing cellular responses.

- Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antimalarial Activity : Some studies suggest that this compound may exhibit antimalarial properties by interfering with the life cycle of Plasmodium parasites.

- Analgesic Effects : Preliminary findings indicate potential analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Properties : The compound may also have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Study 1: Receptor Interaction Analysis

In a study investigating the receptor binding profile of this compound, researchers utilized molecular docking simulations to predict its affinity for various neurotransmitter receptors. Results indicated significant binding interactions with serotonin and dopamine receptors, suggesting a potential role in modulating mood and behavior.

Study 2: Enzyme Inhibition Assays

Another research effort focused on the enzyme inhibition capabilities of the compound. In vitro assays demonstrated that this compound effectively inhibited certain kinases involved in cell signaling pathways associated with cancer proliferation. This finding positions the compound as a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide | Similar backbone with different phenyl substitution | Exhibits antimalarial and analgesic properties |

| N-cyclopentyl-N'-(2,4-difluorophenyl)ethanediamide | Difluorophenyl group | Potentially enhanced receptor modulation effects |

| 2-(1-cyclopentylpiperidin-4-yl)ethanamine | No ethanediamide linkage | Focuses on amine functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.